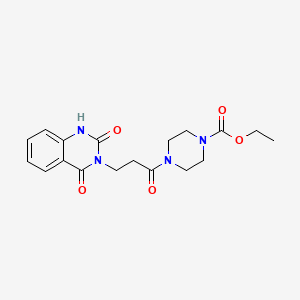
ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate is a complex organic compound featuring a quinazolinone moiety linked to a piperazine ring via a propanoyl linker. This compound stands out due to its potential pharmacological activities, making it a subject of interest in medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate typically involves multiple steps. Initially, the quinazolinone core is synthesized through a cyclization reaction of anthranilic acid derivatives with urea. The intermediate product is then reacted with 1-bromo-3-chloropropane under basic conditions to introduce the propanoyl linker. Finally, the resultant intermediate undergoes a nucleophilic substitution with ethyl piperazine-1-carboxylate under controlled conditions to yield the target compound.
Industrial Production Methods: : On an industrial scale, the compound's synthesis can be streamlined by optimizing reaction conditions, such as temperature, pressure, and the use of suitable catalysts to enhance yield and purity. Automation and continuous flow synthesis are often employed to increase efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: : Ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to introduce hydroxyl groups or other functional groups.
Reduction: : The quinazolinone moiety can be reduced to its corresponding tetrahydroquinazoline derivative.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and quinazolinone rings.
Common Reagents and Conditions: : Oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides and acyl chlorides are commonly used. Typical reaction conditions include varying pH, temperature, and solvent systems to optimize reaction outcomes.
Major Products: : Products vary based on reaction type; oxidation often leads to hydroxylated derivatives, reduction yields tetrahydroquinazoline compounds, and substitution reactions produce various alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate has several applications:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its binding affinity to certain biological macromolecules, including enzymes and receptors.
Medicine: : Explored for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent due to its unique structural features.
Industry: : Used in the development of novel materials and as a chemical reagent in various industrial processes.
Mechanism of Action
The compound's mechanism of action is multi-faceted:
Molecular Targets: : Primarily targets enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: : Interferes with signaling pathways crucial for cell proliferation and survival, including the PI3K/Akt pathway.
Effects: : Leads to the suppression of inflammatory responses, induction of apoptosis in cancer cells, and inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Other Compounds: : Similar compounds like ethyl 4-(3-(1,2-dihydroquinazolin-4(3H)-yl)propanoyl)piperazine-1-carboxylate, where the dioxo groups are absent, show distinct pharmacological profiles. The presence of the dioxo groups in ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate enhances its biological activity and specificity.
Similar Compounds
Ethyl 4-(3-(1,2-dihydroquinazolin-4(3H)-yl)propanoyl)piperazine-1-carboxylate
Ethyl 4-(3-(2-oxo-1,2-dihydroquinazolin-4(3H)-yl)propanoyl)piperazine-1-carboxylate
Ethyl 4-(3-(2,4-dioxo-1,2-dihydropyrimidin-1(2H)-yl)propanoyl)piperazine-1-carboxylate
Hope this article paints a comprehensive picture for you! Let me know if there's anything else you want to dive into.
Properties
IUPAC Name |
ethyl 4-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-2-27-18(26)21-11-9-20(10-12-21)15(23)7-8-22-16(24)13-5-3-4-6-14(13)19-17(22)25/h3-6H,2,7-12H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNHKWRBVPPPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2786772.png)


![5-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2786775.png)



![2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2786782.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B2786786.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea](/img/structure/B2786788.png)
![Ethyl 4-[[1-Oxo-4-[(1,5,6,7-tetrahydro-4-oxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]butyl]amino]benzoate](/img/structure/B2786789.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2786790.png)
![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate](/img/structure/B2786793.png)
![4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one](/img/structure/B2786794.png)
